molecular formula C23H21N3O4S2 B2950993 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-44-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Numéro de catalogue: B2950993
Numéro CAS: 686771-44-8
Poids moléculaire: 467.56
Clé InChI: QGPQUYFBRHEAFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent and selective small-molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound acts by competitively binding to the ATP-binding site of the receptor, thereby effectively blocking EGFR-mediated autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation. Its core research value lies in its application as a precise chemical tool for dissecting the complex roles of EGFR in various pathological contexts, most notably in oncology for the study of non-small cell lung cancer (NSCLC), glioblastoma, and other solid tumors where EGFR overexpression or mutation is a known driver. Researchers utilize this inhibitor to investigate mechanisms of acquired resistance, to explore synthetic lethal interactions in combination therapy screens, and to validate EGFR as a therapeutic target in novel disease models. The structural motif featuring the thieno[3,2-d]pyrimidine core is recognized as a privileged scaffold in kinase inhibitor design, contributing to the compound's high affinity and specificity. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-14-2-5-16(6-3-14)26-22(28)21-17(8-11-31-21)25-23(26)32-13-20(27)24-15-4-7-18-19(12-15)30-10-9-29-18/h2-7,12H,8-11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPQUYFBRHEAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with various thieno[3,2-d]pyrimidine analogs. The synthesis typically begins with the formation of an acetamide derivative followed by the introduction of thieno[3,2-d]pyrimidine moieties. The synthetic pathway can be summarized as follows:

  • Starting Material : 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
  • Reagents : 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted phenyl)acetamides.
  • Conditions : Reaction in DMF with lithium hydride as a base.

This method yields the target compound along with various derivatives that can be screened for biological activity .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The MTT assay has been employed to determine the cytotoxic effects on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives exhibit promising anti-proliferative activity with IC50 values comparable to reference drugs like Harmine .

CompoundCell LineIC50 (µM)Reference
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-...HCT-1165.20 ± 0.15Harmine (2.40 ± 0.12)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-...HepG26.10 ± 0.20Harmine (2.40 ± 0.12)

Enzymatic Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes related to metabolic disorders such as type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). Screening against α-glucosidase and acetylcholinesterase revealed that several derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications .

EnzymeCompoundIC50 (µM)
α-glucosidaseN-(2,3-dihydrobenzo[b][1,4]dioxin...)8.50 ± 0.30
AcetylcholinesteraseN-(2,3-dihydrobenzo[b][1,4]dioxin...)9.00 ± 0.25

Case Studies

Several case studies have highlighted the compound's biological activity:

  • Study on Anticancer Effects : A study conducted on various thieno[3,2-d]pyrimidine derivatives showed that modifications to the substituents significantly influenced anti-cancer activity through enhanced interactions with target proteins .
  • Enzyme Inhibition Research : Another investigation focused on the structure-activity relationship (SAR) of the compound's derivatives in inhibiting acetylcholinesterase and α-glucosidase demonstrated that electron-withdrawing groups improved inhibitory potency .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield (%) Notable Properties Reference
Target Compound p-tolyl 463.54 N/A High lipophilicity (logP ~3.2), inferred kinase binding -
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide 2-methoxyphenyl 468.50 N/A Enhanced solubility due to methoxy group; potential CNS activity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-dichlorophenyl 344.21 80 Anti-inflammatory activity (IC~50~ = 12 µM in LPS-induced BV-2 cells)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Benzyl 307.35 66 Moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide 5,6-dimethylthieno[2,3-d]pyrimidin 397.44 N/A Improved metabolic stability (t~1/2~ >4 h in hepatic microsomes)

Key Observations

Substituent Effects on Lipophilicity: The p-tolyl group in the target compound increases logP compared to dichlorophenyl (logP ~2.8) or methoxyphenyl (logP ~2.5) analogs, favoring blood-brain barrier penetration . Polar groups (e.g., methoxy or cyano) enhance aqueous solubility but reduce membrane permeability .

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of 2-mercaptopyrimidin-4-one with N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-2-chloroacetamide, similar to methods in .
  • Yields for analogs range from 57–90%, depending on substituent reactivity and purification methods .

Biological Activity: Thienopyrimidinone derivatives exhibit kinase inhibition (e.g., JAK3, EGFR) and anti-inflammatory effects. The p-tolyl group may enhance selectivity for hydrophobic binding pockets . Dichlorophenyl and benzyl analogs show confirmed anti-inflammatory and antimicrobial activities, suggesting the target compound may share these properties .

Spectral Data Comparison

  • NMR Shifts: In analogs, the thienopyrimidinone core protons resonate at δ 6.0–7.8 ppm, while the dihydrobenzo[1,4]dioxin protons appear at δ 6.3–7.4 ppm. Substituents like p-tolyl cause upfield shifts (δ ~2.2 ppm for CH~3~) due to electron-donating effects .
  • IR Stretching: Thioamide C=S and pyrimidinone C=O vibrations occur at ~1,200 cm⁻¹ and ~1,700 cm⁻¹, respectively .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.